molecular formula C19H24N2O4 B127741 Formoterol CAS No. 128954-45-0

Formoterol

Cat. No. B127741
M. Wt: 344.4 g/mol
InChI Key: BPZSYCZIITTYBL-UHFFFAOYSA-N
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Description

Formoterol is a beta2-adrenergic agent known for its rapid and long-lasting bronchodilatory effects when inhaled. It is used in the treatment of asthma and chronic obstructive pulmonary disease (COPD), providing relief from bronchoconstriction and improving lung function . Formoterol's efficacy extends to nocturnal asthma, where it has been shown to protect against nocturnal asthma symptoms more effectively than albuterol . It is also a potent beta2-adrenoceptor-selective agonist, which contributes to its effectiveness in relaxing airway smooth muscles .

Synthesis Analysis

The pharmacological properties of formoterol include its high potency and selectivity for beta2-adrenoceptors. Its ability to rapidly induce bronchodilation while maintaining a long duration of action makes it a valuable therapeutic agent for respiratory diseases. Formoterol's synthesis in the body involves glucuronidation by human liver microsomes, which is a stereoselective process with significant interpatient variability .

Molecular Structure Analysis

Formoterol's molecular structure contributes to its high affinity and selectivity for beta2-adrenoceptors. The drug's stereochemistry plays a role in its metabolism, as the glucuronidation process is stereoselective, favoring the (S; S)-enantiomer over the (R; R)-enantiomer . This stereoselectivity could explain the variability in the duration of bronchodilation observed in patients.

Chemical Reactions Analysis

The chemical reactions involving formoterol primarily include its interaction with beta2-adrenoceptors on airway smooth muscles, leading to bronchodilation. Additionally, formoterol undergoes metabolic reactions in the liver, where it is glucuronidated. The stereoselective nature of this reaction suggests that the two enantiomers of formoterol are metabolized at different rates, which may influence the drug's pharmacokinetics and duration of action .

Physical and Chemical Properties Analysis

Formoterol's physical and chemical properties allow it to be administered via inhalation, providing a rapid onset of action. It is formulated as a dry powder for inhalation or as an aerosolized metered-dose inhaler (MDI). The drug's long-acting nature is due to its high efficacy and retention in airway smooth muscle, which may be attributed to its diffusion into the plasmalemma lipid bilayer . Formoterol's efficacy in improving lung function and reducing symptoms has been demonstrated in various studies, with significant improvements in FEV1 and symptom scores .

Relevant Case Studies

Several clinical trials have demonstrated formoterol's effectiveness in treating respiratory conditions. In a study comparing formoterol with albuterol and placebo, formoterol showed superior improvements in lung function and asthma symptom scores, with a rapid onset and 12-hour duration of action . Another study highlighted formoterol's benefits in nocturnal asthma, where it provided better protection against nocturnal symptoms compared to albuterol . Formoterol has also been effective in treating COPD, with significant improvements in FEV1 and symptom scores, and was well tolerated in a 6-month study . Additionally, formoterol has shown anticachectic effects in cancer cachexia, reversing muscle wasting by inhibiting proteolysis and stimulating protein synthesis . The drug's rapid action and efficacy in improving lung function make it a suitable option for both maintenance and as-needed treatment in COPD . Gender-dimorphic effects on protein turnover have been observed with formoterol, indicating its potential as a treatment for sarcopenia, especially in women . Overall, formoterol's therapeutic potential in reversible obstructive airways disease has been well established .

Scientific Research Applications

1. Cancer Cachexia Treatment

Formoterol, a potent β2-adrenoceptor-selective agonist, has been studied for its effectiveness in reversing muscle wasting associated with cancer cachexia. In animal models, the combination of formoterol and the soluble myostatin receptor ActRIIB (sActRIIB) effectively reversed muscle loss, improved food intake, and prolonged survival without impacting primary tumor weight or growth. This combination treatment shows promise as an effective option for muscle wasting in cancer patients (Toledo et al., 2016).

2. Impact on Whole Body Protein Metabolism

In a study assessing the impact of formoterol on whole body protein metabolism, it was found that formoterol influences protein turnover and synthesis differently in men and women. Formoterol demonstrated the potential to stimulate protein anabolism, showing gender-dimorphic effects on protein turnover and amino acid partitioning toward protein synthesis, particularly in women (Lee et al., 2015).

3. Role in Airway Smooth Muscle Cells

Research on formoterol's impact on airway smooth muscle cells revealed that it effectively relaxes these cells in mouse lung slices. Formoterol's relaxation effect is primarily mediated by decreasing the frequency of Ca2+ oscillations and the Ca2+ sensitivity in smooth muscle cells, which is important for its therapeutic action in bronchial constriction relief (Delmotte & Sanderson, 2010).

4. Effects on Heart Function in Cancer Cachexia

In the context of cancer cachexia, formoterol was found to not only reduce muscle wasting but also to positively impact heart function. In a rat model, formoterol treatment did not affect heart weight but improved several cardiac parameters without negatively altering heart function. This suggests its potential role in comprehensive treatment strategies for cachexia (Toledo et al., 2014).

5. Energy Expenditure and Fat Utilization

A study exploring formoterol's metabolic effects revealed that it increases resting energy expenditure and fat oxidation in men without inducing significant tachycardia. This suggests formoterol's potential for therapeutic use in conditions like obesity (Lee et al., 2013).

6. Mitochondrial Biogenesis in Renal Tubules

Formoterol was found to stimulate mitochondrial biogenesis in renal proximal tubules, which can improve kidney function. The development of a nanoparticle delivery system targeting formoterol to the kidney has shown promising results in reducing cardiovascular side effects while promoting mitochondrial biogenesis in the kidneys (Vallorz et al., 2021).

Safety And Hazards

Formoterol may cause serious side effects including tremors, nervousness, chest pain, fast or pounding heartbeats, wheezing, choking, or other breathing problems after using formoterol, worsening breathing problems, high blood sugar, and low potassium level . It is also classified as a combustible dust and can cause specific target organ toxicity .

Future Directions

Formoterol is for use only in people with COPD and should not be used to treat asthma. It is not a rescue medicine for bronchospasm attacks. Use only fast-acting inhalation medicine for an attack. Seek medical attention if your breathing problems get worse quickly, or if you think your medications are not working as well .

properties

IUPAC Name

N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZSYCZIITTYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860603
Record name N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Formoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015118
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly (as fumarate salt), In water, 1.12X10+4 mg/L at 25 °C /Estimated/, 4.16e-02 g/L
Record name Formoterol
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Record name FORMOTEROL
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Record name Formoterol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Vapor Pressure

5.0X10-14 mm Hg at 25 °C /Estimated/
Record name FORMOTEROL
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Formoterol is a relatively selective long-acting agonist of beta2-adrenergic receptors, although it does carry some degree of activity at beta1 and beta3 receptors. Beta2 receptors are found predominantly in bronchial smooth muscle (with a relatively minor amount found in cardiac tissue) whereas beta1 receptors are the predominant adrenergic receptors found in the heart - for this reason, selectivity for beta2 receptors is desirable in the treatment of pulmonary diseases such as COPD and asthma. Formoterol has demonstrated an approximately 200-fold greater activity at beta2 receptors over beta1 receptors. On a molecular level, activation of beta receptors by agonists like formoterol stimulates intracellular adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The increased levels of cAMP in bronchial smooth muscle tissue result in relaxation of these muscles and subsequent dilation of the airways, as well as inhibition of the release of hypersensitivity mediators (e.g. histamine, leukotrienes) from culprit cells, especially mast cells., Formoterol is a long-acting selective stimulator of the beta2-adrenergic receptors in bronchial smooth muscle. This stimulation causes relaxation of smooth muscle fibers and produces bronchodilation., Formoterol stimulates beta2-adrenergic receptors and apparently has little or no effect on beta1- or alpha-adrenergic receptors. The drug's beta-adrenergic effects appear to result from stimulation of the production of cyclic adeno-3'-5'-monophosphate (cAMP)by activation of adenyl cyclase. Cyclic AMP mediate numerous cellular responses, increased concentrations of cAMP are associated with relaxation of bronchial smooth muscle and suppression of some aspects of inflammation, such as inhibition of release proinflammatory mast cell mediators(eg histamine, leukotrienes).
Record name Formoterol
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Formoterol

CAS RN

73573-87-2, 128954-45-0
Record name Formoterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00983
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Record name N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide
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Record name Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel
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Record name FORMOTEROL
Source Hazardous Substances Data Bank (HSDB)
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Record name Formoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015118
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a 5 L stainless steel vessel were added 0.68 g citric acid USP, 1.99 g sodium citrate USP, and 17.5 g sodium chloride USP. Purified water USP (2 L) was added to the stainless steel vessel and the contents were mixed with an overhead stirrer at a speed of 240 rpm for 10 minutes. Formoterol fumarate dihydrate (0.17 g for low dosage strength formulation, 0.34 g for high dosage strength formulation) was added and the solution was stirred at 240 rpm for 90 minutes.
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0.68 g
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stainless steel
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Synthesis routes and methods II

Procedure details

In a clean stainless steel (SS) tank fitted with bottom drain, 75% of the required amount of purified water is added. Samples are taken for pH, conductivity, and microbiological testing. Citric acid monohydrate, sodium citrate dihydrate and sodium chloride are added to the tank and mixed for 15 minutes to dissolve. A sample is taken at this point to check pH. Formoterol fumarate dihydrate is added at this point and mixed for about 75 minutes to dissolve all active raw material. Purified water is used to adjust to final volume. The formulation is mixed for an additional 30 minutes and samples for pH and assay are taken based on which the formulation is released for filling. The bulk solution is filled into low density polyethylene (LDPE) vials (2 mL fill) in a form-fill-seal (FFS) machine. The released drug product solution is transferred from the formulation tank through sanitary delivery lines into the FFS machine. The individual vials are overwrapped with a suitable foil laminate.
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stainless steel
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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